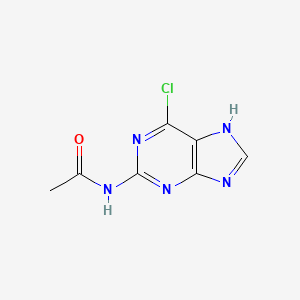

2-acetamido-6-chloropurine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N-(6-chloro-7H-purin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN5O/c1-3(14)11-7-12-5(8)4-6(13-7)10-2-9-4/h2H,1H3,(H2,9,10,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZZCIBFHZYEENN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(C(=N1)Cl)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60997366 | |

| Record name | N-(6-Chloro-3H-purin-2-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60997366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7602-01-9 | |

| Record name | 7602-01-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69879 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(6-Chloro-3H-purin-2-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60997366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Acetamido 6 Chloropurine and Its Precursors

Precursor Synthesis and Derivatization

A crucial intermediate in the synthesis of 2-acetamido-6-chloropurine is 2-amino-6-chloropurine (B14584). This precursor can be synthesized through various routes, most notably from guanine (B1146940) derivatives.

Synthesis of 2-Amino-6-chloropurine from Guanine Derivatives

A common and well-documented method for synthesizing 2-amino-6-chloropurine involves a three-step process starting from guanine. google.comgoogle.com This process includes acylation, chlorination, and subsequent hydrolysis. google.com

To facilitate the subsequent chlorination step, the amino groups of guanine are protected through acylation. google.com A typical procedure involves reacting guanine with acetic anhydride (B1165640). koreascience.krchemicalbook.com The use of acetic acid as a solvent has been shown to accelerate the reaction significantly, with one study reporting a 95.2% yield of 2,9-diacetylguanine in 7.5 hours at 135°C. koreascience.kr In the absence of acetic acid, the reaction is much slower, yielding only 78% after 20 hours. koreascience.kr Another method involves dissolving guanine in pyridine (B92270), adding a 4-dimethylaminopyridine (B28879) (DMAP) catalyst, and then slowly adding chloroacetyl chloride at a controlled temperature. google.com

| Reaction Conditions | Reaction Time (hours) | Yield (%) | Reference |

| With Acetic Acid (63 equiv) | 7.5 | 95.2 | koreascience.kr |

| Without Acetic Acid | 20 | 78 | koreascience.kr |

The hydroxyl group at the C6 position of the purine (B94841) ring in the acylated guanine derivative is then replaced with a chlorine atom. This is commonly achieved through chlorination using an agent like phosphorus oxychloride (POCl₃). google.comkoreascience.kr The reaction is often carried out in the presence of a phase transfer catalyst (PTC) to enhance efficiency and facilitate the reaction under milder conditions. google.comkoreascience.kr

Commonly used phase transfer catalysts include quaternary ammonium (B1175870) salts such as tetraethylammonium (B1195904) chloride, triethylmethylammonium chloride, and tetraphenylphosphonium (B101447) bromide (TPPB). google.comkoreascience.krprepchem.com Polyethylene glycol (PEG-2000) has also been utilized as a phase transfer catalyst. koreascience.krajol.info The choice of catalyst can significantly impact the reaction yield. For instance, in one study, TPPB was found to be the most effective PTC for a particular halogen exchange reaction. koreascience.kr

The reaction is typically performed in a solvent like acetonitrile (B52724) or 1,2-dichloroethane (B1671644) at elevated temperatures. google.comkoreascience.kr For example, a mixture of 2,9-diacetylguanine, triethylmethylammonium chloride, and triethylamine (B128534) in acetonitrile can be heated to 50°C, followed by the addition of phosphorus oxychloride, with the reaction proceeding for about 4 hours. google.com Another protocol involves heating a mixture of 2,9-diacetylguanine, PEG-2000, and 1,2-dichloroethane to 80°C before adding phosphorus oxychloride, with the reaction completing in 6 hours to give an 84% yield of 2-amino-6-chloropurine after workup. koreascience.kr

| Starting Material | Chlorinating Agent | Phase Transfer Catalyst | Solvent | Temperature (°C) | Time (hours) | Yield (%) | Reference |

| 2,9-diacetylguanine | POCl₃ | Triethylmethylammonium chloride | Acetonitrile | 50 | 4 | Not specified | google.com |

| 2,9-diacetylguanine | POCl₃ | PEG-2000 | 1,2-dichloroethane | 80 | 6 | 84 | koreascience.kr |

| 2,9-diacetylguanine | POCl₃ | Tetraethylammonium chloride | Acetonitrile | 25 | 20 | Not specified | prepchem.com |

Following chlorination, the acetyl protecting groups are removed by hydrolysis to yield 2-amino-6-chloropurine. google.com This is typically achieved by treating the reaction mixture with an aqueous base, such as sodium hydroxide (B78521), and heating. google.com For example, the reaction mixture can be added to an aqueous sodium hydroxide solution and heated to 80°C for 2 hours. google.com After cooling, the pH is adjusted to 7, causing the product to precipitate. google.com

Alternative Routes to 2-Amino-6-chloropurine (e.g., from Pyrimidine (B1678525) Derivatives)

An alternative synthetic pathway to 2-amino-6-chloropurine involves starting from pyrimidine derivatives. One such method begins with 2,4,5-triamino-6-hydroxypyrimidine, which is chlorinated and then cyclized with triethyl orthoformate or diethoxymethyl acetate (B1210297) to form the purine ring system. google.com This process, however, is reported to have long synthesis times with yields around 60-70%. google.com Another approach utilizes the reaction of ethyl cyanoacetate, chloroformamidine (B3279071) hydrochloride, and liquid ammonia, followed by condensation with formic acid. google.com

Acylation Strategies for 2-Amino-6-chloropurine to this compound

The final step in the synthesis is the selective acylation of the 2-amino group of 2-amino-6-chloropurine. This can be achieved through direct acetylation.

Common acetylating agents include acetic anhydride or acetyl chloride, often used in the presence of a base like pyridine or triethylamine. The reaction is typically carried out in a solvent such as dichloromethane (B109758) or acetonitrile at room temperature or with mild heating. This selective acetylation yields this compound. In some cases, the synthesis can be designed to yield this compound directly from 2,9-diacetylguanine by controlling the hydrolysis step to selectively remove only the 9-acyl group. googleapis.com

Reaction Conditions and Reagents (e.g., Acetic Anhydride, Lewis Acid Catalysis)

The specific conditions and reagents used are critical for the successful synthesis of this compound and are tailored to the chosen synthetic route.

For the method starting from a guanine precursor, the key steps are acetylation followed by chlorination. The chlorination of 2,9-diacetylguanine is effectively achieved using phosphorus oxychloride (POCl₃). prepchem.com The reaction is often conducted in acetonitrile, and the addition of a weak tertiary amine base like triethylamine can be beneficial. prepchem.comgoogle.com Phase transfer catalysts containing chloride ions, such as tetraethylammonium chloride, are also used to facilitate the conversion. prepchem.com Reaction temperatures can range from 0°C to 25°C, with reaction times extending up to 20 hours to ensure completion. prepchem.com

In the direct acetylation of 2-amino-6-chloropurine, acetic anhydride is the most common acetylating agent. The reaction can be performed in the presence of a base such as pyridine or triethylamine in a solvent like dichloromethane. To address challenges with selectivity, Lewis acid catalysis has been explored. One study utilized trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) as a Lewis acid catalyst in acetonitrile at room temperature. This approach aimed to control the position of acetylation on the purine ring system.

Below is a table summarizing typical reaction conditions for two primary synthetic routes.

| Method | Starting Material | Key Reagents | Catalyst/Additive | Solvent | Typical Conditions | Reference |

| Chlorination of Protected Guanine | 2,9-Diacetylguanine | Phosphorus oxychloride (POCl₃) | Tetraethylammonium chloride, Triethylamine | Acetonitrile | 0°C to 25°C, 20 hours | prepchem.com |

| Direct Acetylation | 2-Amino-6-chloropurine | Acetic Anhydride | Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Acetonitrile | Room Temperature | mdpi.com |

Yield Optimization and Product Distribution (mono- vs. bis-acetylation)

A significant challenge in the synthesis of this compound via the direct acetylation of 2-amino-6-chloropurine is controlling the regioselectivity. The purine ring system has multiple nitrogen atoms that can potentially be acetylated, leading to a mixture of products. The primary issue is the formation of bis-acetylated byproducts alongside the desired mono-acetylated product.

Research into optimizing this reaction has shown that achieving selective mono-acetylation on the 2-amino group is difficult. In a study investigating the use of Lewis acid catalysis, the treatment of 2-amino-6-chloropurine with acetic anhydride and TMSOTf predominantly yielded a bis-acetylated product. mdpi.com When one equivalent of acetic anhydride was used, the bis-acetylated compound was the major product, isolated in 49% yield, while the desired mono-acetylated product was observed in only trace amounts. mdpi.com Increasing the amount of acetic anhydride to two equivalents raised the yield of the bis-acetylated product to 59%, but it did not favor the formation of the target mono-acetylated compound. mdpi.com

This outcome indicates that under these Lewis acid-catalyzed conditions, the system favors exhaustive acetylation over selective mono-acetylation. Therefore, optimizing the yield for this compound via this route would require significant further investigation into different catalysts, protecting group strategies, or reaction conditions to prevent the second acetylation event. The alternative route, starting from 2,9-diacetylguanine and then performing the chlorination, circumvents this specific issue of product distribution during acetylation. prepchem.com

The following table details the product distribution in the Lewis acid-catalyzed acetylation of 2-amino-6-chloropurine.

| Acetic Anhydride (Equivalents) | Major Product | Yield of Major Product | Notes | Reference |

| 1 | Bis-acetylated purine | 49% | Desired mono-acetylated product found only in trace amounts. | mdpi.com |

| 2 | Bis-acetylated purine | 59% | Mono-acetylation remained elusive. | mdpi.com |

Green Chemistry Approaches in this compound Synthesis (if applicable)

While specific literature detailing a comprehensive green chemistry approach for the synthesis of this compound is not abundant, the principles of green chemistry can be applied to evaluate and improve existing methods. Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances. whiterose.ac.uk

One area for potential improvement is the reduction of hazardous reagents. The synthesis route involving the chlorination of a guanine derivative often uses phosphorus oxychloride (POCl₃), a hazardous and corrosive reagent. prepchem.com A greener approach would involve exploring alternative, less hazardous chlorinating agents. An alternative synthesis route has been noted that avoids hazardous reagents like phosphorus pentasulfide and chlorine gas, suggesting a move toward safer processes.

Another principle of green chemistry is the use of more benign solvents and reaction conditions. Microwave-assisted synthesis is a technique that can lead to dramatically reduced reaction times, increased yields, and lower energy consumption. This technique has been employed in the synthesis of nucleoside derivatives that use this compound as a starting material, indicating its potential applicability to the synthesis of the purine itself. rsc.org

Evaluating syntheses using mass-based metrics like Process Mass Intensity (PMI) can also guide the development of greener processes. whiterose.ac.uk Such an analysis of the current synthetic routes for this compound would likely highlight waste generation from solvents and reagents, pointing toward opportunities for optimization, such as improved solvent recycling or the use of catalytic rather than stoichiometric reagents. While no dedicated green synthesis has been published, applying these principles to the known synthetic pathways offers a clear direction for future research to improve the environmental footprint of producing this important compound.

Chemical Transformations and Derivatization of 2 Acetamido 6 Chloropurine

Nucleophilic Substitution Reactions at the C6 Position

The chlorine atom at the C6 position of the purine (B94841) ring is an excellent leaving group, making this site highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the facile introduction of a diverse array of functional groups by displacing the chloride with various nucleophiles, including those based on nitrogen, sulfur, and oxygen. This transformation is a cornerstone for creating extensive libraries of C6-substituted purine analogs. nih.gov

The reaction of 2-acetamido-6-chloropurine with primary and secondary amines is a common and efficient method for synthesizing N6-substituted purine derivatives. These reactions are typically conducted by heating the purine with the desired amine in a polar solvent, often in the presence of a base like N,N-diisopropylethylamine (DIPEA) to neutralize the HCl generated during the reaction. acs.org

A significant application of this nucleophilic substitution is the synthesis of conjugates of purines with amino acids and their esters. These compounds are of interest due to their structural analogy to adenylosuccinate, an intermediate in the purine nucleotide cycle. mdpi.comresearchgate.net The synthesis involves the direct reaction of this compound with the amino group of an amino acid or amino acid ester. The reaction typically proceeds by dissolving the reactants in a solvent like dimethylformamide (DMF) and heating.

Research has led to the synthesis of various N-(purin-6-yl)amino acids and their derivatives, which have been investigated for their biological properties. For instance, conjugates with both amino acids and their corresponding methyl esters have been successfully prepared. mdpi.comresearchgate.net A series of 6-substituted purinyl alkoxycarbonyl amino acids have also been synthesized and evaluated for immunostimulatory activity. nih.gov

Table 1: Examples of N6-Substituted Purine Derivatives from this compound and Amines

| Amine Nucleophile | Reaction Conditions | Product | Reference |

| Structurally different amines | N,N-diisopropylethylamine (DIPEA), n-BuOH, 120 °C | N-substituted adenine derivatives | acs.org |

| Chiral amino acid amides | Enzymatic transglycosylation | Purine arabinosides with amino acid amides at C6 | mdpi.comresearchgate.netnih.gov |

| Amino Acids | DMF, Heat | N-(2-Acetamidopurin-6-yl)amino acids | mdpi.comresearchgate.net |

The nucleophilic substitution reaction is highly regioselective for the C6 position due to the electronic properties of the purine ring and the nature of the chloro substituent as a good leaving group. When chiral amino acids or their derivatives are used as nucleophiles, the reaction proceeds with the retention of the stereochemical integrity of the chiral center. The amino group of the amino acid acts as the nucleophile, attacking the C6 carbon, and this process does not affect the configuration at the α-carbon of the amino acid. This allows for the synthesis of enantiomerically pure N-(purin-6-yl)amino acid derivatives, provided that enantiomerically pure starting materials are used.

In a similar fashion to amines, thiols can act as potent nucleophiles to displace the chlorine atom at the C6 position, leading to the formation of 6-thioether purine derivatives. For example, 2-amino-6-chloropurine (B14584) (the de-acetylated form) reacts with benzyl (B1604629) mercaptan in DMF at 80°C to yield the corresponding 6-(benzylthio)purine derivative. researchgate.net The acetamido group at the C2 position in this compound generally does not interfere with this reaction, allowing for the synthesis of a variety of 6-alkylthio and 6-arylthio purine compounds.

Enzymatic methods offer a powerful alternative to traditional chemical synthesis for purine derivatization due to their high selectivity and stereospecificity under mild reaction conditions. mdpi.com Nucleoside phosphorylases (NPs), in particular, are utilized in transglycosylation reactions. mdpi.comresearchgate.netnih.gov In this approach, a pre-formed nucleoside bearing a C6-substituted purine base (derived from 2-amino-6-chloropurine) can undergo an enzyme-catalyzed reaction where the ribose moiety is exchanged for a different sugar, such as arabinose.

For example, a number of purine arabinosides with chiral amino acid amides at the C6 position have been synthesized using recombinant E. coli nucleoside phosphorylases. mdpi.comresearchgate.netnih.gov The process can involve the arsenolysis of the corresponding ribosides, which shifts the reaction equilibrium toward the synthesis of the desired arabinonucleosides. mdpi.comresearchgate.netnih.gov This chemoenzymatic strategy allows for the creation of complex nucleoside analogs that may be difficult to access through purely chemical means.

Reaction with Amines (e.g., Amino Acid Tert-butyl Esters, Heterocyclic Amines)

N-Glycosylation and Isonucleoside Formation

N-Glycosylation is the formation of a covalent bond between a carbohydrate and the nitrogen of the purine base, creating a nucleoside. The direct glycosylation of purine bases like this compound presents a significant challenge in regioselectivity. The purine ring has multiple nucleophilic nitrogen atoms, primarily N7 and N9, that can attack the electrophilic anomeric carbon of the sugar donor.

The Vorbrüggen glycosylation is a common method used, which involves reacting a silylated purine derivative with an acylated sugar donor in the presence of a Lewis acid catalyst, such as SnCl4 or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). nih.govnih.gov While glycosylation of many purines predominantly yields the N9 isomer, which is found in natural nucleosides, the formation of the N7 isomer is a competing process. nih.govresearchgate.net

Recent studies have focused on controlling the reaction conditions to favor the formation of the less common N7-substituted nucleosides (isonucleosides). For this compound, regioselective N7-glycosylation has been achieved by tuning the reaction conditions, such as using acetonitrile (B52724) as the solvent at elevated temperatures. researchgate.net This allows for the preferential synthesis of N7 nucleosides, which are of interest for their potential biological activities. researchgate.net The choice of Lewis acid catalyst and solvent can significantly influence the N7/N9 isomer ratio. nih.govnih.gov

Table 2: Regioselectivity in Glycosylation of Purine Derivatives

| Purine Substrate | Glycosyl Donor | Catalyst/Conditions | Major Isomer Formed | Reference |

| This compound | 1-acetoxy bicyclic glycosyl donors | Trimethylsilyl triflate, Acetonitrile, 65°C | N7 | researchgate.net |

| 6-Chloropurine (B14466) | Peracetylated ribose | SnCl4 | N7 | nih.gov |

| 2,6-Dichloropurine | Peracetylated ribose | SnCl4 / TiCl4 | N7 | nih.gov |

| 6-Substituted Purines | tert-Alkyl halide | SnCl4 | N7 (kinetically controlled) | acs.orgnih.gov |

Methods (e.g., Vorbrüggen Glycosylation, Mitsunobu Reaction)

The synthesis of nucleoside analogs from this compound is predominantly achieved through established glycosylation methods, with the Vorbrüggen glycosylation being a key technique.

Vorbrüggen Glycosylation: This method is widely used for the synthesis of pyrimidine (B1678525) and purine nucleosides. researchgate.net It typically involves the reaction of a silylated heterocyclic base with a protected glycosyl halide or acetate (B1210297) in the presence of a Lewis acid catalyst, such as trimethylsilyl triflate (TMSOTf) or tin(IV) chloride (SnCl4). researchgate.netnih.gov To improve solubility and nucleophilicity, the purine base is often persilylated using agents like N,O-bis(trimethylsilyl)acetamide (BSA). researchgate.net The reaction proceeds through the formation of a 1,2-dioxolenium ion intermediate, which favors nucleophilic attack from the beta-face, resulting in the β-glycosylic product. researchgate.net However, the reactivity of the nucleobase can be a critical factor. For weakly reactive nucleobases, the solvent can sometimes compete with the nucleobase, leading to the formation of by-products. nih.govnih.gov

Mitsunobu Reaction: The Mitsunobu reaction offers an alternative route for the N-alkylation of purine derivatives, including 2-amino-6-chloropurine, a related precursor to guanosine analogs. clockss.org This reaction involves the use of triphenylphosphine (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to couple an alcohol with the purine base. clockss.org It has been successfully applied to synthesize carbocyclic and acyclic guanosine analogs. clockss.org

Sugar Moieties (e.g., Glucosyl, Galactosyl, Mannosyl, Xylofuranosyl, Ribose, Arabinose)

A variety of sugar moieties have been successfully coupled with this compound and related purine analogs to generate a diverse library of nucleosides. These include:

Glucosyl: Derivatives of glucose have been used in glycosylation reactions with purine bases.

Galactosyl: Galactose-derived sugars are also employed in the synthesis of nucleoside analogs.

Mannosyl: Mannose moieties can be attached to the purine core.

Xylofuranosyl: Xylo-configured furanosyl donors have been coupled with this compound. researchgate.net

Ribose: Ribose and its derivatives are common sugar components in synthetic nucleosides. researchgate.net

Arabinose: The synthesis of arabinonucleosides, such as 6-chloropurine arabinoside, has been reported. mdpi.comnih.govscilit.com

The choice of protecting groups on the sugar moiety is crucial for the success of the glycosylation reaction and can influence both the yield and the stereoselectivity of the product.

Regioselectivity of Glycosylation (N7 vs. N9 linkage)

A significant challenge in the glycosylation of purine derivatives is controlling the regioselectivity, as the reaction can occur at either the N7 or N9 position of the purine ring.

Generally, glycosylation reactions, such as the Vorbrüggen method, tend to favor the formation of the thermodynamically more stable N9 isomer. nih.govacs.org However, the reaction conditions can be tuned to favor the N7 isomer. For instance, the use of certain Lewis acids like SnCl4 or TiCl4 can promote N7-glycosylation. nih.gov The choice of solvent can also influence the N7/N9 ratio.

The differentiation between N7 and N9 isomers is often accomplished using NMR spectroscopy. A key indicator is the chemical shift of the C5 carbon of the purine ring. N9-alkylated or glycosylated 6-chloropurines typically show a C5 chemical shift around 132 ppm. acs.org Another method relies on the difference in chemical shifts between the C5 and C8 carbons; this difference is generally larger for N7 isomers compared to N9 isomers. acs.orgnih.gov

| Reaction Condition | Predominant Isomer | Reference |

|---|---|---|

| Vorbrüggen (Standard) | N9 | nih.gov |

| SnCl4 or TiCl4 as catalyst | N7 | nih.gov |

Stereoselectivity of Glycosylation (Alpha vs. Beta Anomers)

The stereochemical outcome of the glycosylation reaction, resulting in either the α or β anomer, is another critical aspect. The formation of the desired anomer is often influenced by several factors, including the nature of the protecting groups on the sugar, the solvent, and the reaction temperature.

In many glycosylation reactions, particularly those proceeding through a 1,2-trans-directing participating group at the C-2 position of the sugar, the β-anomer is preferentially formed. nih.gov However, achieving high stereoselectivity for 1,2-cis glycosidic linkages is more challenging and often results in a mixture of anomers. frontiersin.org The anomeric effect can favor the formation of the α-product in such cases. frontiersin.org Machine learning models are being developed to predict the stereoselectivity of glycosylation reactions based on various reaction parameters. nih.govchemrxiv.org

| Factor | Influence on Anomeric Outcome | Reference |

|---|---|---|

| C-2 Participating Group | Favors β-anomer (1,2-trans) | nih.gov |

| Absence of C-2 Participating Group | Mixture of anomers, α favored by anomeric effect | frontiersin.org |

| Solvent | Can influence α/β ratio | frontiersin.org |

| Temperature | Can affect stereoselectivity | nih.gov |

Synthesis of Acyclic Nucleoside Analogs

Acyclic nucleoside analogs, where the sugar ring is replaced by a flexible side chain, are an important class of compounds with significant antiviral activity. nih.gov

The synthesis of acyclic nucleoside analogs of this compound and related compounds often involves the alkylation of the purine base with a suitable acyclic side chain precursor. researchgate.net One common method involves reacting the purine with an appropriately substituted (2-acyloxyethoxy)methyl halide. kuleuven.be Another approach utilizes the reaction of 1,3-dioxolane with trimethylsilyl iodide to generate the acyclic moiety. kuleuven.be Microwave-assisted synthesis has also been employed to efficiently prepare acyclic nucleoside analogs. nih.govresearchgate.net

Similar to glycosylation, the alkylation of the purine ring with an acyclic side chain can result in both N7 and N9 isomers. The reaction conditions, including the choice of base and solvent, can influence the regioselectivity of this transformation.

Modifications at the N9 Position (e.g., Alkylation)

Alkylation of the purine ring is a critical transformation for creating nucleoside analogs and other biologically active molecules. However, a significant challenge in purine chemistry is controlling the regioselectivity of N-alkylation, as reactions can occur at both the N7 and N9 positions, often yielding a mixture of isomers. newdrugapprovals.orgnih.gov The thermodynamically more stable N9 isomer is typically the desired product. nih.gov

Protection of the 2-amino group, for instance as an acetamide, plays a role in directing the site of alkylation. Research has shown that using this compound can enable selective alkylation at the N9 position. For example, the synthesis of 2-acetamido-6-chloro-9-ferrocenylmethylpurine was achieved by leveraging the acetyl protection of the 2-amino group, which facilitated the desired N9 substitution. electronicsandbooks.com

Various strategies have been developed to improve N9 regioselectivity for the closely related precursor, 2-amino-6-chloropurine. These methods are often applicable to the 2-acetamido derivative as well. One effective approach involves the use of microwave irradiation, which has been shown to produce the N9-alkylated derivative of 2-amino-6-chloropurine regioselectively. ub.edu Another method involves using specific base and solvent systems to control the reaction outcome. While some conditions lead to mixtures, carrying out the alkylation of 2-amino-6-chloropurine with reagents like methyl iodide or cyclopentyl bromide at room temperature can favor the formation of the N9-alkylated product. ub.edu

The table below summarizes findings for the N9-alkylation of the related compound 2-amino-6-chloropurine, illustrating different conditions and outcomes.

Table 1: Conditions for N9-Alkylation of 2-Amino-6-chloropurine

| Alkylating Agent | Base/Catalyst | Solvent | Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| Methyl Iodide | (Bu)₄NOH | Acetonitrile | Microwave, 50°C, 30 min | Regioselective N9-alkylation | ub.edu |

| Cyclopentyl Bromide | (Bu)₄NOH | Acetonitrile | Microwave, 50°C, 30 min | Regioselective N9-alkylation | ub.edu |

| Benzyl Bromide | (Bu)₄NOH | Acetonitrile | Microwave, 50°C | High yield (88%) of N9-benzylated product | ub.edu |

| Various Alcohols | PPh₃, DNAD | THF | Mitsunobu Reaction, Room Temp, 60 min | Exclusive N9-alkylation (when starting with bis-Boc protected purine) | newdrugapprovals.org |

Other Chemical Modifications and Reactions

The electrochemical properties of chloropurines have been studied, with a particular focus on reduction reactions. The chlorine atom at the C6 position is susceptible to reductive cleavage. While specific studies on this compound are not prevalent, research on the parent compound, 2-amino-6-chloropurine, provides significant insight.

Electrochemical reduction of 2-amino-6-chloropurine in an aqueous medium leads to the selective cleavage of the C(6)-Cl bond. This reaction proceeds in high yield to form 2-aminopurine. This transformation demonstrates a reliable method for removing the chlorine atom to produce the corresponding 2-aminopurine derivative, a process that would be expected to proceed similarly for the 2-acetamido analog.

Information regarding the specific oxidation reactions of this compound is less documented in the available scientific literature.

While the acetamido group at the C2 position already functions as a protecting group, further protection strategies can be employed to modify the compound's properties and enhance its reactivity in subsequent steps. A key strategy is the N-tert-butoxycarbonylation of the 2-amino group of the precursor 2-amino-6-chloropurine. academax.comresearchgate.net

The introduction of two tert-butoxycarbonyl (Boc) groups to form a bis-Boc protected 2-amino-6-chloropurine derivative significantly alters its physical and chemical characteristics. academax.com This transformation is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

The primary advantages of this bis-Boc protection strategy include:

Improved Solubility : The protected purine shows a significant increase in solubility in common organic solvents used for reactions like the Mitsunobu coupling (e.g., THF, toluene). academax.comresearchgate.net

Enhanced N9-Selectivity : The bis-Boc protected compound exhibits excellent reactivity and high selectivity for alkylation at the N9 position, particularly under Mitsunobu conditions. newdrugapprovals.orgacademax.comacademax.com This strategy effectively prevents the formation of the undesired N7-alkylated byproduct, simplifying product purification. newdrugapprovals.org

Table 2: N-tert-butoxycarbonylation of 2-Amino-6-chloropurine

| Reagent | Catalyst | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | 4-dimethylaminopyridine (DMAP) | Tetrahydrofuran (THF) | Room Temperature, 6 hours | bis-Boc-2-amino-6-chloropurine | academax.com |

Biological Activities and Mechanisms of Action

Role as a Purine (B94841) Analog and Nucleobase Mimicry

2-acetamido-6-chloropurine is a synthetic derivative of purine, a class of molecules fundamental to the structure of nucleic acids. Its significance lies in its structural similarity to natural purines, such as guanine (B1146940). The acetamido group at the 2-position acts as a protected version of the 2-amino group found in guanine, while the chlorine atom at the 6-position is a key reactive site. This structure allows it to function as a purine analog, mimicking natural nucleobases and enabling it to interfere with various cellular processes. nih.gov As a precursor for nucleoside analogs, it serves as a key starting material for synthesizing compounds with potential therapeutic applications.

As purine analogs, compounds structurally related to this compound are recognized for their capacity to disrupt the synthesis of DNA and RNA. medchemexpress.comcreative-biolabs.com By mimicking endogenous purines, these analogs can be mistakenly incorporated into growing nucleic acid chains or can inhibit the enzymes essential for their synthesis. creative-biolabs.comsigmaaldrich.com This interference leads to the fragmentation of DNA and the halting of replication and transcription processes. creative-biolabs.com The anticancer mechanisms of many purine nucleoside analogs rely on the inhibition of DNA synthesis. medchemexpress.com For example, the related analog 2-amino-6-chloro-1-deazapurine has been shown to inhibit the incorporation of formate (B1220265) into purine nucleotides and macromolecules, indicating a blockade in the nucleic acid biosynthesis pathway. nih.gov

The metabolic activation of many purine analogs is crucial for their cytotoxic effects and often involves enzymes of the purine salvage pathway. nih.govrcsb.org A key enzyme in this pathway is Hypoxanthine-guanine phosphoribosyltransferase (HPRT), which recycles purine bases like hypoxanthine (B114508) and guanine into nucleotides. rcsb.orgnih.gov Studies on the closely related compound, 2-amino-6-chloro-1-deazapurine, have shown that its active form is a nucleotide formed by the action of HPRT. nih.gov This suggests that HPRT recognizes the analog as a substrate, converting it into a toxic nucleotide that can then exert its effects on the cell. nih.gov The cytotoxicity of this analog was prevented by hypoxanthine, further confirming the role of HPRT in its mechanism of action. nih.gov This enzymatic interaction is a critical step that allows the purine mimic to enter and disrupt nucleic acid metabolism. nih.govnih.gov

Antiviral Activities

The antiviral potential of purine analogs is a well-established area of research. While direct studies on this compound are limited, research on closely related 6-chloropurine (B14466) derivatives provides insights into its potential antiviral applications.

Specific Viral Targets (e.g., Herpes Simplex Virus, SARS-CoV)

Research has shown that nucleoside analogs with a 6-chloropurine base exhibit activity against various viruses. For instance, 6-chloropurine arabinoside has demonstrated moderate activity against Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2) . nih.gov

In the context of coronaviruses, nucleoside analogs containing the 6-chloropurine moiety have been synthesized and evaluated for their efficacy against SARS-CoV . science.gov These studies suggest that the 6-chloropurine scaffold could be a crucial component for antiviral activity. science.gov However, it was also noted that the introduction of an amino group at the 2-position of 6-chloropurine, which would be a step towards the 2-acetamido structure, was unfavorable for the anti-SARS-CoV activity in the tested series. science.gov

Mechanisms of Antiviral Action

The primary mechanism of antiviral action for many nucleoside analogs involves the inhibition of viral nucleic acid synthesis. mdpi.com These compounds can act as chain terminators during viral DNA or RNA replication. mdpi.com For the antiviral activity of 6-chloropurine arabinoside against Varicella-Zoster Virus (a member of the herpesvirus family), the activity was dependent on phosphorylation by the virus-induced thymidine (B127349) kinase (TK). nih.gov This phosphorylation allows the nucleoside analog to be incorporated into the growing viral DNA chain, leading to the termination of replication.

However, for its activity against HSV-1, the mechanism appeared to be independent of the HSV-1-encoded TK. nih.gov This suggests that alternative activation pathways or different viral targets may be involved. The electrophilic nature of the 6-chloropurine moiety has been suggested to potentially form a covalent bond with the target enzyme, leading to irreversible inhibition. science.gov

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Derivatives of this compound have been a focus of research for their potential as cholinesterase inhibitors, which are a class of drugs used to treat the symptoms of Alzheimer's disease. These studies have revealed a remarkable selectivity of certain derivatives for butyrylcholinesterase (BChE) over acetylcholinesterase (AChE).

Selective Butyrylcholinesterase Inhibition

Several studies have highlighted the synthesis of novel 2-acetamidopurine nucleosides that exhibit potent and selective inhibition of human BChE. nih.govnih.gov In one study, a series of N(7) nucleosides derived from this compound were synthesized and screened for their inhibitory activity against both AChE and BChE. nih.govnih.gov While none of the compounds showed inhibition of AChE, some of the N(7) nucleosides were found to be potent inhibitors of BChE, with one compound exhibiting nanomolar inhibition. nih.govnih.gov

The presence of benzyl (B1604629) groups on the carbohydrate part of the nucleoside and the N(7)-linkage to the purine base were found to be important for strong BChE inactivation. nih.govnih.gov Another study on a new series of nucleosides embodying this compound linked to different sugar residues also demonstrated the potential for tuning the selectivity for BChE over AChE. researchgate.netnih.gov The most promising competitive and selective BChE inhibitor from this series, an N(7)-linked 2-acetamido-α-D-mannosylpurine, showed a Ki of 50 nM and a selectivity factor of 340-fold for BChE over AChE. researchgate.netnih.gov

Table 2: Cholinesterase Inhibitory Activity of a this compound Derivative

| Enzyme | Compound | Inhibition Constant (Ki) | Selectivity (AChE Ki / BChE Ki) |

|---|---|---|---|

| Acetylcholinesterase (AChE) | N(7)-linked 2-acetamido-α-D-mannosylpurine | 17 µM | 340 |

| Butyrylcholinesterase (BChE) | N(7)-linked 2-acetamido-α-D-mannosylpurine | 50 nM |

Data from a study on microwave-assisted synthesis of novel purine nucleosides as selective cholinesterase inhibitors. researchgate.netnih.gov

Structure-Activity Relationship for Cholinesterase Inhibition

The core structure of this compound, featuring a purine scaffold, is a key element in its ability to interact with cholinesterases, enzymes crucial for the regulation of the neurotransmitter acetylcholine. The acetamido group at the 2-position and the chloro group at the 6-position are significant for its binding affinity and inhibitory action.

Derivatives of 2-amino-4,6-dimethylpyridine (B145770) have been shown to be moderately active as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Studies on the quantitative structure-activity relationship (QSAR) of these related compounds have revealed that several structural modifications can enhance their binding affinity. These include an increase in the molecule's volume and the substitution of the amide oxygen with sulfur. Furthermore, inserting a methylene (B1212753) group between the amide carbonyl and an aromatic ring has also been found to improve inhibitory activity. nih.gov

While specific IC50 values for this compound are not extensively documented in publicly available literature, the known inhibitory effects of similar purine-based compounds suggest a competitive or mixed-type inhibition mechanism. For instance, a series of fluorine or chlorine-substituted cinnamic acid derivatives with a tertiary amine side chain demonstrated potent AChE inhibition, with the most active compound exhibiting an IC50 value of 1.11 ± 0.08 μmol/L. nih.gov The position of the halogen substitution significantly influenced the bioactivity and selectivity for AChE over BChE. nih.gov

Potential in Neurodegenerative Diseases (e.g., Alzheimer's Disease)

The inhibition of cholinesterases is a primary therapeutic strategy for managing the symptoms of neurodegenerative conditions such as Alzheimer's disease. researchgate.net By preventing the breakdown of acetylcholine, these inhibitors help to elevate the levels of this neurotransmitter in the brain, which can lead to improvements in cognitive function. The ability of this compound and its derivatives to inhibit cholinesterases positions them as compounds of interest for research into new treatments for Alzheimer's and other neurodegenerative disorders.

The potential therapeutic application of cholinesterase inhibitors is underscored by their ability to address the cholinergic deficit characteristic of Alzheimer's disease. The association of anti-inflammatory properties with cholinesterase inhibiting activities in a single compound is considered a particularly promising approach for the treatment of this multifactorial disease. nih.gov

Antimycobacterial Activity

Emerging research has highlighted the potential of purine analogs in the development of new antimycobacterial agents. Studies have demonstrated that derivatives of 6-oxo and 6-thio purines exhibit moderate to good inhibitory activity against Mycobacterium tuberculosis. nih.govnih.gov

Importance of Free Amino and Chloro Groups for Efficacy

The chemical structure of purine analogs plays a critical role in their antimycobacterial efficacy. For instance, in a series of 7-chloro-4-aminoquinolines, which share structural similarities with the purine core, the amino and chloro groups are important for their activity. researchgate.net While direct evidence for the role of the free amino group in this compound is not explicitly detailed, the presence of the chloro group at the 6-position is a recurring feature in bioactive purine derivatives. This suggests its importance in the interaction with mycobacterial targets.

Structure-Activity Relationships for Antimycobacterial Action

Structure-activity relationship (SAR) studies on various purine derivatives have provided valuable insights into the structural requirements for antimycobacterial activity. It has been observed that N9-substitution on the purine ring appears to enhance antimycobacterial activity. nih.govnih.gov

A series of 9-sulfonylated/sulfenylated-6-mercaptopurine derivatives have shown potent activity against Mycobacterium tuberculosis H37Rv, with Minimum Inhibitory Concentration (MIC) values ranging from 0.39 to 3.39 microg/mL. nih.gov This indicates that modifications at the 9-position of the purine scaffold can significantly impact antimycobacterial potency.

Other Reported Biological Activities (e.g., Antifungal)

Evaluation of Cytotoxicity in Non-Malignant Cells

The evaluation of the cytotoxic effects of new chemical entities on non-malignant cells is a critical step in assessing their potential as therapeutic agents. Studies on various purine derivatives have provided some initial insights into their safety profile.

For example, a study on N-[omega-(purin-6-yl)aminoalkanoyl] derivatives of 7,8-difluoro-3,4-dihydro-3-methyl-2H- nih.govmdpi.combenzoxazine found that one of the compounds, with a linker of ten methylene units, exhibited high cytotoxicity, with a 50% cytotoxic concentration (CC50) of less than 30 µM on Vero E6 cells. nih.gov In another study, a broad series of new purine derivatives showed low toxicity on non-neoplastic HEK293 cells. nih.gov

A pilot study determining the non-cytotoxic concentrations of purine analogues on different types of in vitro-incubated embryonic cells found that embryonic mammalian cells were more resistant to the tested substances than embryonic avian cells. azpharmjournal.com

Below is an interactive data table summarizing the reported cytotoxicity of various purine derivatives on non-malignant cell lines.

| Compound Class | Cell Line | Cytotoxicity Metric | Value |

| N-[omega-(purin-6-yl)aminoalkanoyl] derivatives | Vero E6 | CC50 | < 30 µM |

| Purine derivatives | HEK293 | - | Low toxicity |

| Methylxanthine/purine analogues | EBTr (mammalian) | CC50 | 2.4x M/L (Aminophylline) |

| Methylxanthine/purine analogues | 3T3 (mammalian) | CC50 | 2.1x M/L (61-tartrat) |

Note: The data presented is for related purine derivatives and not specifically for this compound, for which specific cytotoxicity data on non-malignant cells is not widely available in the reviewed literature.

Structure Activity Relationship Sar Studies

Influence of Substituents on Purine (B94841) Core

Influence of Substituents on Purine Core

The bioactivity of purine analogs is highly dependent on the nature and position of substituents on the heterocyclic core. Modifications at the 2, 6, and 9 positions have been extensively studied to understand their influence on pharmacological effects.

Importance of 2-Acetamido Group for Bioactivity

The 2-acetamido group plays a dual role in the development of bioactive purine derivatives. Primarily, it serves as a crucial protecting group for the 2-amino function of guanine (B1146940) during chemical synthesis. This protection is vital for directing subsequent reactions, such as glycosylation, to specific positions on the purine ring, thereby enabling the creation of targeted guanine analogs. For instance, the presence of the acetyl group helps in achieving high regioselectivity for N9-substituted products.

Beyond its synthetic utility, the N2-acetyl modification can directly influence biological activity. Studies on N2-Acetylguanine, a closely related compound, have shown that it can bind to the guanine riboswitch (GR) and modulate transcriptional termination. medchemexpress.com This interaction suggests that the 2-acetamido group can disrupt key Watson-Crick pairing interactions between the natural ligand (guanine) and RNA, highlighting its potential in the development of novel antimicrobial agents. medchemexpress.com

Role of the 6-Chloro Group

The chlorine atom at the C6 position of the purine ring is a key functional group that significantly influences the compound's chemical reactivity and, consequently, its biological potential. The 6-chloro group is an excellent leaving group, making the C6 position susceptible to nucleophilic substitution. This reactivity allows for the convenient introduction of a wide array of functional groups, including alkoxy, alkylamino, and arylamino moieties, by displacing the chlorine atom. iiarjournals.org

This synthetic versatility is paramount for SAR studies, as it enables the systematic modification of the C6 position to optimize biological activity. For example, a series of 2-amino-9-(3-azido-2,3-dideoxy-β-D-erythro-pentofuranosyl)-6-substituted-9H-purines demonstrated that analogs with 6-alkoxy, 6-alkylamino, or 6-arylamino substituents were active against HIV-1, whereas those with 6-thio or 6-alkylthio groups were inactive. iiarjournals.org Furthermore, 6-chloropurine (B14466) itself is metabolized to the anticancer agent 6-mercaptopurine (B1684380), and its derivatives have shown potential as antineoplastic and antiviral agents. mdpi.com The compound 9-norbornyl-6-chloropurine, for instance, has demonstrated notable cytotoxicity towards leukemia cells. mdpi.com

Impact of Acylation or Substitution at Positions 2, 6, and 9

The collective substitutions at the C2, C6, and N9 positions are critical in defining the pharmacological profile of purine derivatives. SAR studies on 2,6,9-trisubstituted purines have provided valuable insights into the structural requirements for anticancer activity.

Research has shown that steric properties at these positions can be more influential than electronic properties. koreascience.krlgcstandards.com For instance, in a study of 2,6,9-trisubstituted purine derivatives, it was found that an arylpiperazinyl system connected at the C6 position was beneficial for cytotoxic activity. koreascience.krlgcstandards.com Conversely, the introduction of bulky substituents at the C2 position was unfavorable and led to decreased activity. koreascience.krlgcstandards.com

Impact of Glycosylation and Acyclonucleoside Formation

The attachment of a sugar moiety (glycosylation) to the purine base to form a nucleoside is a fundamental strategy in the development of antiviral and anticancer drugs. The structure of this sugar component, including its stereochemistry and the point of attachment to the purine, has a dramatic effect on the resulting compound's bioactivity.

Effect of Sugar Stereochemistry and Glycosyl Moiety

The stereochemistry of the glycosyl group and modifications to the sugar ring are critical determinants of a nucleoside's biological activity. Even minor changes to the sugar's structure can have profound effects on the compound's ability to be recognized and metabolized by cellular enzymes, such as kinases, which are often required to activate the nucleoside to its therapeutic triphosphate form. nih.gov

For example, the stereoisomerism of the sugar can influence activity, as seen in studies of 2,6-disubstituted 2'-deoxypentofuranosyl purines. medchemexpress.com In the context of hepatitis C virus (HCV) inhibitors, a stringent SAR was observed where the natural ribo configuration of the 2'- and 3'-hydroxyl groups was found to be crucial for inhibitory activity. Any change in the stereochemistry at these positions led to a loss of activity. Modifications to the sugar moiety, such as fluorination or the introduction of branched groups, can also significantly alter the biological properties, potentially improving target specificity and pharmacokinetic profiles. nih.gov

Influence of N7 vs. N9 Linkage on Activity

In purine nucleosides, the glycosidic bond typically forms between the C1' of the sugar and the N9 atom of the purine base. These N9-isomers are generally the thermodynamically more stable and more common product of glycosylation reactions. mdpi.com However, the corresponding N7-isomers can also be formed and often exhibit distinct and interesting biological properties.

While N7-substituted purine derivatives are less widespread, they have been associated with cytotoxic, antiviral, and anticancer activities. The regioselectivity of the glycosylation reaction (N7 vs. N9) can be influenced by the reaction conditions and the substituents already present on the purine ring. For example, bulky substituents at the C6 position can sterically hinder the approach of the sugar to the N7 position, thus favoring the formation of the N9-isomer. The ability to control the site of glycosylation is a key aspect of synthesizing purine nucleosides with desired biological activities, as the spatial arrangement of the sugar relative to the purine base is critical for molecular recognition by target enzymes and receptors.

Impact of Glycosylation and Acyclonucleoside Formation

Role of Hydroxyl Groups (e.g., 5'-hydroxyl)

In the context of purine analogs designed as nucleosides, the hydroxyl groups of the sugar moiety are critical for biological activity, primarily because they are phosphorylation sites. Intracellular kinases must convert the nucleoside into its mono-, di-, and triphosphate forms to exert many of its biological effects, particularly as an antiviral or anticancer agent. The 5'-hydroxyl group is the primary site for the first phosphorylation step.

Research on nucleoside analogs with a 6-chloropurine base has highlighted the importance of an unprotected 5'-hydroxyl group for antiviral activity. In a study evaluating 6-chloropurine derivatives against the SARS-CoV, the parent ribonucleoside (6-chloro-9-(β-D-ribofuranosyl)purine) with a free 5'-hydroxyl group demonstrated potent activity. nih.gov Conversely, analogs where the hydroxyl groups were protected, for instance with benzoyl groups, showed a significant loss of activity. nih.gov This suggests that the 5'-hydroxyl must be accessible for enzymatic phosphorylation to initiate the cascade leading to the active triphosphate form.

Specifically, one study reported that 6-chloro-9-(β-D-ribofuranosyl)purine (Compound 1 ) had an IC₅₀ of 48.7 μM against SARS-CoV, whereas its derivative with a benzoylated 5'-hydroxyl group (Compound 2 ) was significantly less active, with an IC₅₀ of 108 μM. nih.gov This underscores the negative steric and electronic impact of bulky protective groups on the 5'-position, which likely hinders the interaction with cellular kinases.

While these studies were performed on 6-chloropurine nucleosides rather than 2-acetamido-6-chloropurine nucleosides, the principle is directly applicable. The enzymatic machinery for nucleoside phosphorylation primarily recognizes the sugar and 5'-hydroxyl configuration. Therefore, it is highly probable that a free 5'-hydroxyl group is a prerequisite for the biological activity of this compound when it is part of a nucleoside scaffold.

| Compound | Structure | 5'-Position Modification | IC₅₀ (μM) vs. SARS-CoV nih.gov |

|---|---|---|---|

| 6-chloro-9-(β-D-ribofuranosyl)purine | 6-Chloropurine Riboside | Free -OH Group | 48.7 |

| Compound 2 from study | 6-Chloropurine Riboside Derivative | Benzoylated -OH Group | 108 |

Chiral Properties and Enantiomeric Composition

Chirality plays a pivotal role in the biological activity of purine analogs, as interactions with macromolecular targets like enzymes and receptors are stereospecific. nih.gov A molecule's three-dimensional arrangement dictates its binding affinity and efficacy. Chirality in purine derivatives can arise from a chiral center in a substituent on the purine ring or, more commonly, from the stereocenters within the attached sugar moiety in nucleosides.

Studies involving the synthesis of purine derivatives have demonstrated that enantiomers can possess significantly different biological profiles. For instance, research on N6-benzyladenine derivatives revealed that R- and S-enantiomers exhibit distinct cytokinin and anticytokinin activities due to differential binding with specific receptors. nih.gov

In the context of modified purine nucleosides, the stereochemistry of substituents is crucial. A study on 2-chloropurine arabinonucleosides, where various chiral amino acid amides were attached at the C6 position, found that the specific stereoisomer of the amino acid influenced antiproliferative activity. mdpi.comnih.gov For example, the L-serine derivative of 9-β-D-arabinofuranosyl-2-chloropurine exhibited an IC₅₀ of 16 μM against the U937 human myeloid leukemia cell line, showing activity comparable to the established drug Nelarabine (IC₅₀ = 3 μM). mdpi.com This highlights that the specific chirality of the substituent is a key determinant of biological function.

The separation of enantiomers is often achieved using techniques like chiral High-Performance Liquid Chromatography (HPLC). mdpi.com The process of resolving a racemic mixture allows for the evaluation of individual enantiomers, which is a regulatory requirement for chiral drugs to characterize the activity of each isomer. chiralpedia.com Although specific studies on the resolution of this compound enantiomers are not detailed, the principles derived from closely related purine analogs confirm that its biological activity would be highly dependent on its enantiomeric composition, should a chiral center be introduced.

Comparative SAR with Related Purine Analogs

The biological activity of this compound can be better understood by comparing its structure and activity with related purine analogs. Modifications at the C2 and C6 positions of the purine ring dramatically alter the molecule's electronic properties, hydrogen bonding capabilities, and metabolic stability, thereby influencing its biological effect.

2-Amino-6-chloropurine (B14584)

This compound is the direct precursor to this compound, with a primary amine at the C2 position instead of an acetamido group. The 2-amino group can act as a hydrogen bond donor. In SAR studies of anti-SARS-CoV agents, the introduction of a 2-amino group to the 6-chloropurine nucleoside scaffold was found to be detrimental to activity. nih.gov While the 6-chloropurine ribonucleoside was active, the 2-amino-6-chloropurine ribonucleoside was inactive (IC₅₀ > 300 μM). nih.gov This suggests that the presence of the 2-amino group interferes with target binding or that the acetamido group in this compound might serve as a more favorable substituent, potentially by altering solubility, metabolic stability, or by acting as a pro-drug feature. 2-amino-6-chloropurine remains a vital synthetic intermediate for creating a wide range of biologically active 6-substituted guanine analogs. researchgate.netresearchgate.netscielo.org.mx

6-Chloropurine

6-Chloropurine lacks any substitution at the C2 position. The chlorine atom at C6 makes the position highly electrophilic and susceptible to nucleophilic substitution, a property widely exploited in the synthesis of various 6-substituted purine derivatives, including the clinically used drug 6-mercaptopurine. medchemexpress.comnih.gov Studies have confirmed that the 6-chloro moiety is important for the biological activity of certain nucleoside analogs. nih.gov The comparison between 6-chloropurine and this compound indicates that the substituent at the C2 position significantly modulates activity. The acetamido group can influence the electronic nature of the purine ring and provide an additional point of interaction (or steric hindrance) with target enzymes.

2,6-Diaminopurine (DAP)

2,6-Diaminopurine is an analog of adenine with an amino group at the C2 position. This additional amino group allows it to form three hydrogen bonds with thymine or uracil, leading to increased thermal stability of DNA or RNA duplexes. nih.gov In SAR studies, derivatives of 2,6-diaminopurine have been explored as broad-spectrum antiviral agents. nih.gov Comparing 2,6-diaminopurine with this compound highlights two key structural differences: the C6 substituent (amino vs. chloro) and the C2 substituent (amino vs. acetamido). As noted, the 2-amino group in 2-amino-6-chloropurine was unfavorable for anti-SARS-CoV activity. nih.gov The acetamido group is bulkier and electronically different from an amino group, which would lead to distinct interactions with biological targets. The 6-chloro group, being a good leaving group, provides a reactive site that is absent in 2,6-diaminopurine.

| Compound (Ribonucleoside form) | C2-Substituent | C6-Substituent | IC₅₀ (μM) vs. SARS-CoV nih.gov |

|---|---|---|---|

| 6-Chloropurine Riboside | -H | -Cl | 48.7 |

| 2-Amino-6-chloropurine Riboside | -NH₂ | -Cl | > 300 (Inactive) |

| Adenosine (B11128) (for reference) | -H | -NH₂ | > 300 (Inactive) |

Computational Chemistry and Molecular Modeling Studies

Ligand-Protein Interactions and Binding Modes

Understanding how a ligand interacts with its protein target is fundamental to rational drug design. While 2-acetamido-6-chloropurine is primarily a synthetic precursor, computational studies on its derivatives reveal key insights into the binding modes that the core purine (B94841) scaffold can adopt within various protein active sites.

The significance of this compound in this context lies in its structure. The chlorine atom at the 6-position is an excellent leaving group, allowing for nucleophilic substitution to introduce a wide variety of chemical groups. The acetamido group at the 2-position acts as a protected form of the 2-amino group found in guanine (B1146940), making this compound a key starting material for guanine analogs. These modifications are crucial for targeting specific enzymes.

Molecular docking studies on derivatives of this compound have elucidated their binding interactions with key therapeutic targets, such as Cyclin-Dependent Kinases (CDKs). CDKs are critical regulators of the cell cycle, and their inhibition is a major strategy in cancer therapy. core.ac.uk Derivatives synthesized from the this compound scaffold have been shown to be potent CDK inhibitors. researchgate.netnih.gov Docking simulations typically show that the purine ring, the core of the molecule, positions itself within the ATP-binding pocket of the kinase. Here, it forms crucial hydrogen bonds with the "hinge region" of the enzyme, mimicking the interactions of the natural substrate, ATP.

Similarly, this purine scaffold has been utilized to develop inhibitors of Glycogen Phosphorylase (GP), an enzyme linked to type 2 diabetes. chemonet.humdpi.com Computational models of these inhibitors show them binding to allosteric sites on the enzyme, such as the inhibitor site, the catalytic site, or the nucleoside inhibitor site. The specific interactions depend on the functionalities introduced at the 6-position of the purine ring.

A summary of target proteins for derivatives of this compound and the typical interactions observed in modeling studies is presented below.

| Target Protein Family | Role of Purine Core | Key Interactions | Role of 6-Position Substituent |

| Cyclin-Dependent Kinases (CDKs) | ATP Mimetic | Hydrogen bonds with hinge region residues | Dictates selectivity and interacts with solvent-exposed regions |

| Glycogen Phosphorylase (GP) | Anchor | Binds to catalytic or allosteric sites | Modulates affinity and specificity for different binding pockets |

| Aurora Kinase | ATP Mimetic | Binds to the ATP-binding pocket to inhibit cancer cell lines | Influences potency and cellular activity |

These studies collectively highlight that while the purine core acts as an anchor, the modifications enabled by the 6-chloro group are essential for defining the therapeutic profile of the final compound.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations provide a powerful method for studying the dynamic behavior of molecules over time, offering insights into their conformational flexibility, stability, and interactions with their environment. While specific MD simulation studies on this compound are not extensively documented, research on closely related purine analogs provides a clear picture of the types of analyses that are applicable.

Conformational analysis through quantum chemical methods has been performed on the closely related compound, 2-amino-6-chloropurine (B14584). nih.gov These studies investigate the stability of different tautomeric forms (specifically the N7H and N9H tautomers), which can have significant implications for how the molecule is recognized by and binds to a protein target. Such calculations help determine the most stable three-dimensional structure and the energy barriers for conversion between different conformations. nih.govrsc.org

MD simulations of 2-aminopurine (a fluorescent analog of adenine) within DNA strands have revealed that the purine base can undergo rapid stacking and unstacking dynamics on a nanosecond timescale. nih.gov This indicates that the purine ring system is not static but is in constant motion. For a molecule like this compound, MD simulations could be used to:

Assess Conformational Flexibility: Determine the preferred rotational conformations of the acetamido group and how its orientation might influence receptor binding.

Analyze Solvation: Simulate how water molecules organize around the compound and mediate its interactions with a protein target.

Predict Binding Stability: Once docked into a protein's active site, MD simulations can assess the stability of the binding pose over time, revealing whether the initial docked conformation is maintained and identifying key stable interactions.

These simulations are crucial for validating docking results and for providing a more realistic, dynamic picture of the ligand-protein complex, moving beyond the static view offered by docking alone. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com Although no specific QSAR models have been published for a series of compounds derived directly from this compound, this approach is highly applicable to its derivatives.

A typical QSAR study involving derivatives of this compound would proceed as follows:

Synthesis of a Compound Library: A series of analogs would be synthesized, primarily by varying the substituent at the 6-position using the reactivity of the chlorine atom.

Biological Testing: The biological activity of each compound in the series (e.g., IC50 value for enzyme inhibition) would be measured under uniform conditions. nih.gov

Descriptor Calculation: For each molecule, a large number of numerical descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, including its physicochemical, electronic, and topological properties.

Model Building and Validation: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates the descriptors with the observed biological activity. mdpi.comnih.gov The model's predictive power would then be rigorously validated.

The resulting QSAR model could be used to predict the activity of new, yet-to-be-synthesized derivatives, thereby guiding synthetic efforts toward more potent compounds and saving significant time and resources. researchgate.net

Prediction of Biological Activity and Selectivity

Computational tools can predict the likely biological activities of a compound based on its chemical structure, helping to prioritize molecules for further investigation. For this compound, such predictions are based on its structural similarity to known biologically active molecules, particularly guanine analogs.

The compound is a key intermediate for synthesizing molecules with potential anticancer and antiviral properties. researchgate.net Its derivatives have been specifically investigated as inhibitors of CDKs, with some showing promising activity against various cancer cell lines. nih.gov A significant goal in this area is achieving selectivity. For example, computational and experimental studies have focused on designing derivatives that are highly selective for CDK2 over the closely related CDK1. acs.org This selectivity is crucial for minimizing off-target effects and reducing toxicity. The size and chemical nature of the substituent at the 6-position are key determinants of this selectivity, as they allow the molecule to exploit subtle differences in the amino acid residues of the respective ATP-binding pockets. acs.org

Software platforms like PASS (Prediction of Activity Spectra for Substances) use large databases of known compounds to predict a wide range of biological activities for a novel structure. nih.govbmc-rm.org A computational analysis of this compound and its potential derivatives using such tools could suggest novel therapeutic applications beyond kinase inhibition, such as targeting other enzymes or receptors where purine-like structures are recognized.

Understanding Solvent Effects on Molecular Interactions

The solvent environment plays a critical role in mediating molecular interactions, influencing everything from compound solubility to the energetics of ligand-protein binding. nih.govnii.ac.jp Computational studies are essential for understanding these effects at a molecular level.

Research on the closely related 2-amino-6-chloropurine has provided detailed insights into its solubility and the effects of different solvents. researchgate.net The solubility of this purine analog was found to increase with temperature but decrease with the increasing polarity of the solvent. A Quantitative Structure-Property Relationship (QSPR) technique known as the Kamlet-Taft linear solvation energy relationship (KAT-LSER) was used to analyze the solvent effects. The results indicated that specific solute-solvent interactions (43.94%) were more dominant than general solvent-solvent interactions (16.59%) in determining solubility. researchgate.net

Furthermore, the solvent can significantly affect the tautomeric equilibrium of purine analogs. mdpi.comnih.gov Different tautomers may have different hydrogen bonding patterns and dipole moments, which in turn affects their binding affinity to a protein. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate how the dielectric constant of the solvent influences the relative stability of these tautomers. mdpi.com For this compound, understanding how the solvent stabilizes certain conformations or tautomers is crucial for accurately predicting its behavior in the aqueous environment of a protein's active site.

Applications in Drug Discovery and Development

Development of Antiviral Agents (e.g., Precursors for Acyclovir, Penciclovir (B1679225), Abacavir)

While 2-amino-6-chloropurine (B14584) is the direct and widely utilized precursor in the synthesis of numerous antiviral nucleoside analogues, 2-acetamido-6-chloropurine plays a crucial role as its protected intermediate. The acetamido group serves to protect the 2-amino functionality of guanine (B1146940) during the chlorination process. This synthetic strategy involves the diacylation of guanine, followed by chlorination and subsequent hydrolysis to remove the acyl groups, yielding 2-amino-6-chloropurine. This key intermediate is then used in the synthesis of several important antiviral drugs.

For instance, the synthesis of prodrugs for Acyclovir can start from 2-amino-6-chloro-9-(2-hydroxyethoxymethyl)purine. Similarly, the development of prodrugs for Penciclovir utilizes 2-amino-6-chloro-9-(4-hydroxy-3-hydroxymethylbut-1-yl)purine as a starting material. In the synthesis of Abacavir , a carbocyclic nucleoside analog, 2-amino-6-chloropurine is condensed with a chiral cyclopentene (B43876) derivative. The resulting 6-chloro intermediate is then reacted with cyclopropylamine (B47189) to yield Abacavir. These examples underscore the foundational role of the 2-amino-6-chloropurine scaffold, for which this compound is a key synthetic precursor.

Anti-Cancer Therapeutic Development

The purine (B94841) scaffold is central to the development of a wide range of anti-cancer agents that function as antimetabolites, interfering with nucleic acid synthesis and inducing cytotoxicity in cancer cells. researchgate.net this compound and its derivatives are actively researched in this domain for creating novel therapeutic agents.

The development of drug resistance is a major obstacle in cancer therapy. One strategy to overcome this is to use agents that can re-sensitize resistant cancer cells to chemotherapy. Purine analogues have shown potential in this area. For example, low-dose 6-mercaptopurine (B1684380), a related purine analog, can sensitize resistant triple-negative breast cancer cells to chemotherapeutic drugs like doxorubicin (B1662922) and paclitaxel (B517696) when used in combination with 5-azacitidine. sciencedaily.com This combination was found to make the cancer cells more sensitive to subsequent chemotherapy treatments. sciencedaily.com While specific studies focusing on this compound as a chemosensitizing agent are not prominent, the activity of related purine analogs suggests a potential avenue for future research into its ability to modulate drug resistance pathways in tumor cells.

Direct research into nucleoside analogues derived from this compound has demonstrated significant anti-cancer potential. A series of novel purine nucleosides based on a this compound scaffold linked to perbenzylated hexosyl residues has been synthesized and evaluated for antitumor activity. chemicalbook.com

These compounds were tested against a panel of human cancer cell lines, including melanoma, lung carcinoma, ovarian carcinoma, and colon adenocarcinoma, and exhibited notable cytotoxicity with micromolar GI50 values, comparable to the established chemotherapeutic agent cladribine. chemicalbook.com Further investigation into their mechanism of action revealed that these novel nucleosides induce apoptosis and cause cell cycle arrest at the G2/M phase. chemicalbook.com The development of such nucleoside analogues, which can be synthesized from precursors like 2-amino-6-chloropurine, highlights a key application in oncology. umich.edu

Table 1: In Vitro Cytotoxicity of this compound-based Nucleosides GI50 values represent the concentration required to inhibit cell growth by 50%. Data extracted from a study on a new series of purine nucleosides. chemicalbook.com

| Cell Line | Cancer Type | GI50 (µM) |

|---|---|---|

| A375 | Melanoma | Micromolar Range |

| NCI-H460 | Lung Carcinoma | Micromolar Range |

| A2780 | Ovarian Carcinoma | Micromolar Range |

Research on Neurodegenerative Diseases (e.g., Alzheimer's Disease)

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neurons. acs.org A promising therapeutic strategy for these conditions involves the inhibition of specific protein kinases, as kinase dysregulation is linked to the pathology of these diseases. nbinno.com Kinase inhibitors have seen notable success in oncology, and there is growing interest in developing brain-penetrant versions for treating neurodegenerative disorders. nbinno.com

Purine derivatives are a well-established class of compounds that can act as kinase inhibitors due to their structural similarity to adenosine (B11128) triphosphate (ATP). Although there is significant research into kinase inhibitors for neurodegenerative diseases, specific studies directly investigating this compound for this application are not readily found in the available literature. However, given that purine scaffolds are a common starting point for the synthesis of kinase inhibitors, the potential for this compound to serve as a precursor for novel central nervous system (CNS) drug candidates remains an area for possible future exploration.

Development of Antimycobacterial Agents

Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health threat, necessitating the discovery of new therapeutic agents. chemicalbook.com Purine metabolism has been identified as a potential target for antimycobacterial drugs. acs.org Research has shown that various purine analogs exhibit inhibitory activity against M. tuberculosis.

Studies on a diverse library of purine compounds revealed that several 2-amino and 2-chloro purine analogs possess moderate inhibitory activity against the bacterium. chemicalbook.com Further investigations into 6-oxo and 6-thio substituted purines also demonstrated moderate to good antimycobacterial effects. chemicalbook.com Additionally, N-(purin-6-yl)dipeptides, synthesized from 2-amino-6-chloropurine, have been identified as having moderate activity against the M. tuberculosis H37Rv strain. researchgate.net Although direct studies on the antimycobacterial properties of this compound itself are not specified in the reviewed literature, the consistent activity of structurally related 2-amino-6-chloropurine derivatives suggests that it is a valuable scaffold for the development of novel antimycobacterial agents.

Role as a Versatile Intermediate in Pharmaceutical Synthesis

The chemical structure of this compound makes it a highly valuable and versatile intermediate in the synthesis of a wide range of pharmaceutical compounds. chemicalbook.com Its utility stems from two primary structural features:

The Reactive 6-Chloro Group: The chlorine atom at the 6-position of the purine ring is an excellent leaving group. It can be readily displaced by a wide variety of nucleophiles, including amines, thiols, and alkoxides. This reactivity allows for the introduction of diverse functional groups at this position, enabling the synthesis of a large library of substituted purine analogues. chemicalbook.com

The Protected 2-Amino Group: The acetamido group at the 2-position serves as a protected form of the 2-amino group found in the natural purine, guanine. chemicalbook.com This protection is crucial in multi-step syntheses, preventing the amino group from reacting while other parts of the molecule are being modified. The acetyl group can be removed later in the synthetic sequence to yield the desired 2-amino purine or guanine analogue. chemicalbook.com

This combination of a reactive site and a protected functional group makes this compound a crucial precursor for creating complex nucleoside analogues, which are widely investigated as potential antiviral and anticancer agents. chemicalbook.com It is a key starting material for synthesizing various guanine and thioguanine nucleosides. chemicalbook.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |